N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide is an organic compound with the molecular formula C15H15NO3 It is known for its unique structure, which combines a naphthoyl group with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with morpholine-4-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted naphthoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(1-Hydroxy-2-naphthoyl)morpholine
- N-(2-Hydroxy-1-naphthoyl)morpholine-4-carboxamide
- N-(1-Hydroxy-2-naphthoyl)piperidine-4-carboxamide
Comparison: N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted applications.
Biological Activity
N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide is a synthetic compound notable for its unique structural features, which combine a naphthalene moiety with a morpholine ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₆N₂O, with a molecular weight of approximately 300.309 g/mol. The compound features a hydroxyl group on the naphthalene ring and a carboxamide functional group, which are critical for its biological activities. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in various disease pathways. Its dual functionality as both an amide and a hydroxylated naphthalene derivative allows it to engage in diverse biological interactions, potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1-hydroxynaphthalene-2-carboxanilides have shown promising results in inhibiting the growth of human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene .
-
Mechanistic Studies :
- The mechanism underlying the anticancer properties has been attributed to the ability of these compounds to intercalate DNA and induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can significantly impair cell viability and induce cell cycle arrest, particularly in the G1 phase .
-
Cytotoxicity :
- Cytotoxic effects have been observed in various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. These effects were assessed using assays such as WST-1 and flow cytometry, revealing significant increases in apoptotic cell populations upon treatment with specific concentrations of the compound .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
N-(4-hydroxyphenyl)morpholine-4-carboxamide | Morpholine derivative | Exhibits different biological activities |
1-(1-hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Potentially similar reactivity patterns |
Hydrazide-hydrazones with naphthoic moiety | Hydrazone derivative | Known for anticancer properties |
This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds.
Study on Anticancer Properties
A study involving a series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides demonstrated that several compounds exhibited activity comparable to standard anticancer drugs against colon cancer cell lines. Notably, some compounds were more effective against p53 null cells than their wild-type counterparts, suggesting that structural modifications can enhance selectivity and potency .
Apoptosis Induction
In another investigation focusing on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, researchers found that certain derivatives induced apoptosis in THP-1 cells through mitochondrial pathways. This was evidenced by mitochondrial membrane depolarization and cytochrome c release, highlighting the potential for these compounds as therapeutic agents targeting cancer cell survival mechanisms .
Properties
CAS No. |
62353-88-2 |
---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(1-hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C16H16N2O4/c19-14-12-4-2-1-3-11(12)5-6-13(14)15(20)17-16(21)18-7-9-22-10-8-18/h1-6,19H,7-10H2,(H,17,20,21) |
InChI Key |
GRPIDQIGPIUGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.